{2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13688101
Molecular Formula: C17H21BrFN3O3
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21BrFN3O3 |
|---|---|
| Molecular Weight | 414.3 g/mol |
| IUPAC Name | tert-butyl N-[2-[1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-4-yl]oxyethyl]carbamate |
| Standard InChI | InChI=1S/C17H21BrFN3O3/c1-17(2,3)25-16(23)20-4-5-24-15-9-21-22(11-15)10-12-6-13(18)8-14(19)7-12/h6-9,11H,4-5,10H2,1-3H3,(H,20,23) |
| Standard InChI Key | LPMBNFALFQNQMB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F |
Introduction
IUPAC Name
The IUPAC name for this compound is derived from its structural components: tert-butyl N-{2-[1-(3-bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]ethyl}carbamate.
Molecular Formula
The molecular formula of the compound is C16H20BrFN3O3.
Molecular Weight
The molecular weight is approximately 404.25 g/mol, calculated based on its atomic composition.
Structural Features
-
Core Structure: The compound contains a pyrazole ring substituted at the 1-position with a benzyl group (bearing bromine and fluorine substituents) and at the 4-position with an ethoxy group.
-
Carbamate Group: The ethoxy chain terminates in a carbamic acid tert-butyl ester group, which contributes to its stability and potential reactivity.
General Synthetic Pathway
The synthesis of this compound typically involves:
-
Formation of the Pyrazole Core: Starting with a hydrazine derivative and a β-diketone, the pyrazole ring is formed via cyclization.
-
Benzyl Substitution: The benzyl group containing bromine and fluorine substituents is introduced via alkylation.
-
Etherification: The hydroxyl group on the pyrazole ring is reacted with an ethylene oxide derivative to form the ethoxy linkage.
-
Carbamate Formation: The terminal hydroxyl group reacts with tert-butyl isocyanate or a similar reagent to form the carbamate ester.
Example Reaction Conditions
-
Solvents such as dimethylformamide (DMF) or acetonitrile are commonly used.
-
Catalysts like potassium carbonate or sodium hydride facilitate substitution reactions.
-
Purification methods include recrystallization or chromatographic techniques to isolate the final product.
Pharmaceutical Research
Compounds containing pyrazole cores and carbamate groups are often investigated for their biological activities, including:
-
Anti-inflammatory properties: Pyrazoles are known inhibitors of enzymes like cyclooxygenase (COX).
-
Anticancer potential: Brominated benzyl derivatives have shown promise in targeting cancer cell pathways.
Agrochemical Development
The combination of halogenated benzyl groups and pyrazole moieties can enhance pesticidal or herbicidal activity due to increased lipophilicity and stability.
Spectroscopic Techniques
To confirm the structure, typical methods include:
-
NMR (Nuclear Magnetic Resonance):
-
Proton () NMR for identifying hydrogen environments.
-
Carbon () NMR for carbon backbone analysis.
-
-
Mass Spectrometry (MS):
-
Provides molecular ion peaks corresponding to , confirming molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Characteristic peaks for carbamate () and ether () functional groups.
-
Synthesis Challenges
-
The introduction of halogens (bromine and fluorine) into aromatic systems can lead to regioselectivity issues.
-
Purification may be complicated by side products or incomplete reactions.
Stability Concerns
Carbamates are susceptible to hydrolysis under acidic or basic conditions, limiting their shelf life in aqueous environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume